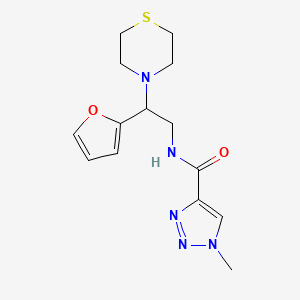![molecular formula C21H20ClFN2O3S B2568184 3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892756-92-2](/img/structure/B2568184.png)
3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H20ClFN2O3S, and its molecular weight is 434.91. The exact structure would depend on the positions of the substituents on the quinolinone core.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the sulfonyl group could influence its solubility in certain solvents .Scientific Research Applications
Electron-Transport Materials
Sulfone-based compounds, including those with quinoline structures, have been studied for their use in electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs). Compounds with a diphenylsulfone core and quinoline derivatives have shown high triplet energy, making them suitable for application in blue PhOLEDs. These materials exhibit wide band gaps and high lumo levels, contributing to efficient electron transport and high performance in OLEDs (Jeon, Earmme, & Jenekhe, 2014).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Sulfonamide and sulfone derivatives, especially those based on tetrahydroisoquinoline structures, have been evaluated as potent inhibitors of PNMT, an enzyme relevant in the synthesis of adrenaline and noradrenaline. These studies contribute to understanding how structural modifications affect the binding and inhibition potency of compounds against PNMT, highlighting the potential therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2006).
Pro-apoptotic Effects in Cancer Cells
Research on sulfonamide derivatives, including quinoline-related structures, has demonstrated their potential to induce apoptosis in cancer cells. These compounds have been shown to activate signaling pathways leading to cell death, highlighting their potential as anticancer agents. The pro-apoptotic effects are mediated through the activation of caspase enzymes and signaling molecules such as p38 and ERK (Cumaoğlu et al., 2015).
Ionic Liquid Catalysts
Sulfonic acid-functionalized ionic liquids, including pyridinium derivatives, have been synthesized and used as catalysts for the preparation of various heterocyclic compounds, including quinoline derivatives. These catalysts facilitate efficient and environmentally friendly synthetic routes for pharmaceutical and material science applications (Khazaei et al., 2013).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRHNCJQJJFDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



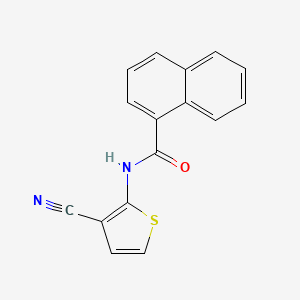

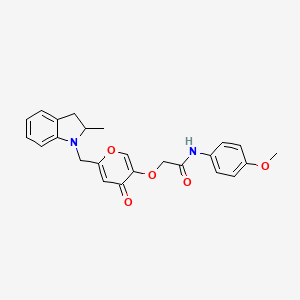
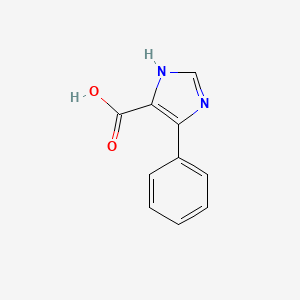
![5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568110.png)
![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2568114.png)
![1-[(2R)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2568115.png)
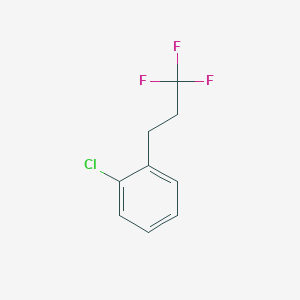
![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)
